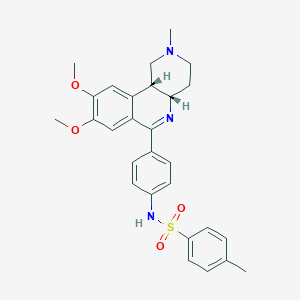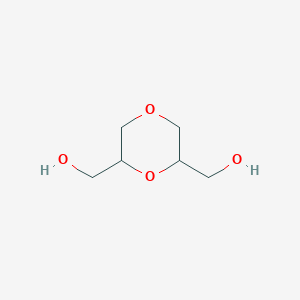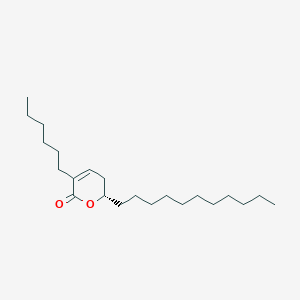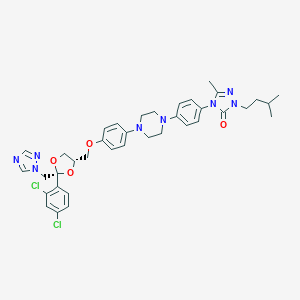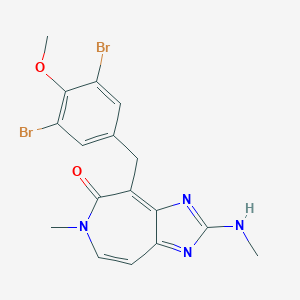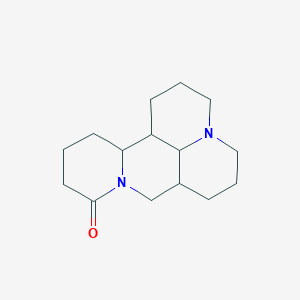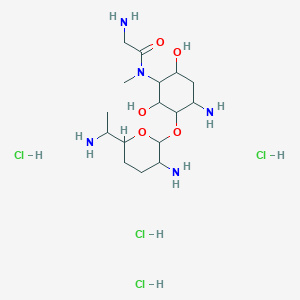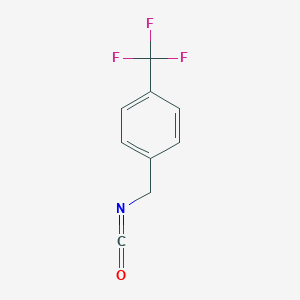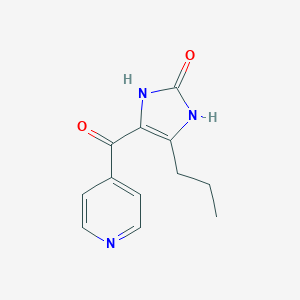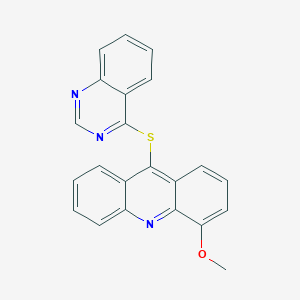
Acridine, 4-methoxy-9-(4-quinazolinylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 4-methoxy-9-(4-quinazolinylthio)-, also known as AQM, is a heterocyclic compound that belongs to the acridine family. AQM has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of Acridine, 4-methoxy-9-(4-quinazolinylthio)- is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to DNA damage and apoptosis. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. Additionally, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to modulate the activity of various kinases and phosphatases, which play important roles in cell signaling and metabolism.
Efectos Bioquímicos Y Fisiológicos
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various tissues and organs. In addition, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to reduce oxidative stress and inflammation in the brain, protecting neurons from damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and blood-brain barrier. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to have low toxicity and side effects, making it a promising candidate for further development as a therapeutic agent. However, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has some limitations, including its low solubility and stability, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on Acridine, 4-methoxy-9-(4-quinazolinylthio)-, including the development of new synthesis methods to improve yield and purity, the optimization of its pharmacokinetic properties to enhance its bioavailability and efficacy, and the exploration of its potential therapeutic applications in various diseases. Acridine, 4-methoxy-9-(4-quinazolinylthio)- may also be used as a tool compound to study the mechanisms of action of various signaling pathways and cellular processes. In addition, the combination of Acridine, 4-methoxy-9-(4-quinazolinylthio)- with other therapeutic agents may enhance its anti-tumor, anti-inflammatory, and neuroprotective effects, providing new treatment options for patients with various diseases.
Métodos De Síntesis
The synthesis of Acridine, 4-methoxy-9-(4-quinazolinylthio)- involves the reaction of 4-methoxy-2-nitroaniline with 4-chlorobenzenethiol, followed by reduction and cyclization. The final product is obtained through purification and isolation steps. The synthesis of Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the process.
Aplicaciones Científicas De Investigación
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting angiogenesis and metastasis. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
102244-09-7 |
|---|---|
Nombre del producto |
Acridine, 4-methoxy-9-(4-quinazolinylthio)- |
Fórmula molecular |
C22H15N3OS |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
4-methoxy-9-quinazolin-4-ylsulfanylacridine |
InChI |
InChI=1S/C22H15N3OS/c1-26-19-12-6-9-16-20(19)25-18-11-5-2-7-14(18)21(16)27-22-15-8-3-4-10-17(15)23-13-24-22/h2-13H,1H3 |
Clave InChI |
GZJPZOPERAXWSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)SC4=NC=NC5=CC=CC=C54 |
SMILES canónico |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)SC4=NC=NC5=CC=CC=C54 |
Otros números CAS |
102244-09-7 |
Sinónimos |
4-methoxy-9-quinazolin-4-ylsulfanyl-acridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
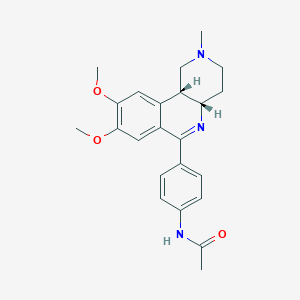
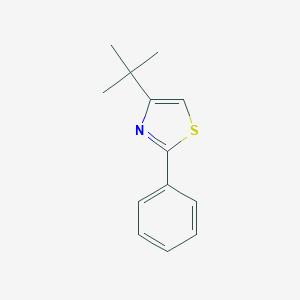
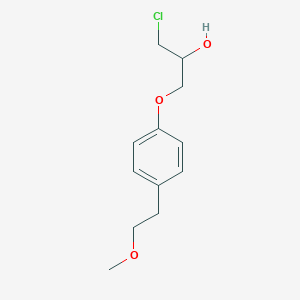
![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)
